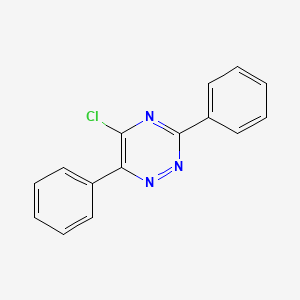

5-氯-3,6-二苯基-1,2,4-三嗪

描述

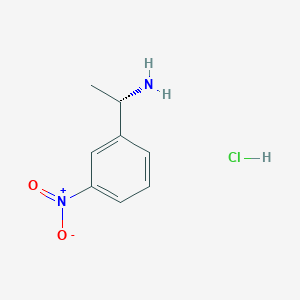

5-Chloro-3,6-diphenyl-1,2,4-triazine is a chemical compound that belongs to the class of 1,2,4-triazines . It is structurally similar to 2-Chloro-4,6-diphenyl-1,3,5-triazine, which is a white crystalline solid with moderate stability and solubility in organic solvents .

Molecular Structure Analysis

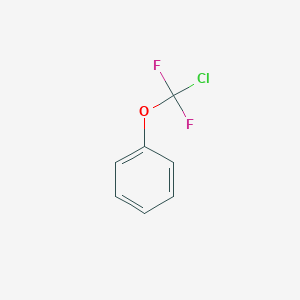

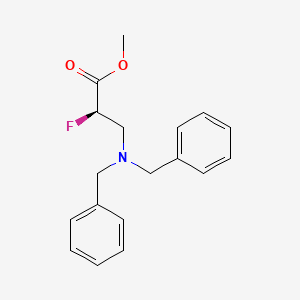

The molecular structure of 5-Chloro-3,6-diphenyl-1,2,4-triazine is characterized by a triazine ring substituted with two phenyl groups and a chlorine atom . The triazine ring is essentially planar, and the phenyl substituents are inclined to its mean plane .Chemical Reactions Analysis

Triazines, including 5-Chloro-3,6-diphenyl-1,2,4-triazine, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also participate in [4+2] cycloaddition and multicomponent one-pot reactions .科学研究应用

Organic Light Emitting Diodes (OLEDs)

5-Chloro-3,6-diphenyl-1,2,4-triazine: is utilized in the synthesis of organic electron transport materials. These materials are crucial for the development of OLEDs, which are employed in cutting-edge electroluminescent displays and lighting solutions . The compound’s ability to facilitate electron transport makes it a valuable component in enhancing the efficiency and lifespan of OLED devices.

Pharmaceutical Synthesis

The triazine derivatives, including 5-Chloro-3,6-diphenyl-1,2,4-triazine , have been identified as key structures in the synthesis of active pharmaceutical ingredients . These compounds exhibit a range of biological activities, such as antitumor properties, and are used in the treatment of various cancers, including lung, breast, and ovarian cancer .

Aromatase Inhibitors

Recent studies have shown that certain 1,3,5-triazine derivatives demonstrate significant aromatase inhibitory activity . This is particularly relevant in the development of treatments for hormone-sensitive cancers, where the inhibition of aromatase is a critical therapeutic strategy.

Corticotrophin-Releasing Factor 1 Receptor Antagonists

Some 1,3,5-triazine compounds, including derivatives of 5-Chloro-3,6-diphenyl-1,2,4-triazine , have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . These antagonists have potential applications in the treatment of depression and anxiety disorders.

Anti-Leukotriene Agents

Derivatives of 5-Chloro-3,6-diphenyl-1,2,4-triazine show potent activity against leukotriene C4 (LTC4) antagonists . These agents can provide a protective effect on HCl.ethanol-induced gastric lesions and have implications in the treatment of asthma and allergic rhinitis.

Siderophore-Mediated Drug Delivery

The 1,3,5-triazine scaffold is being explored for its potential use in siderophore-mediated drug delivery systems . This application takes advantage of the compound’s ability to chelate iron, which can be particularly useful in targeting and treating bacterial infections.

Luminescent Materials and Optical Switches

5-Chloro-3,6-diphenyl-1,2,4-triazine: derivatives are being investigated for their use in the preparation of luminescent materials and optical switches . These materials have potential applications in advanced technologies such as sensors, displays, and data storage devices.

Chiral Stationary Phases in Chromatography

The chiral derivatives of 5-Chloro-3,6-diphenyl-1,2,4-triazine are used as chiral stationary phases in chromatography . They assist in the determination of enantiomeric excess by NMR spectroscopy and the determination of absolute configuration by circular dichroism.

未来方向

属性

IUPAC Name |

5-chloro-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-14-13(11-7-3-1-4-8-11)18-19-15(17-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDDWZKDMIUPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536756 | |

| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,6-diphenyl-1,2,4-triazine | |

CAS RN |

94398-27-3 | |

| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)